t-Boc-Aminooxy-PEG1-azide
Overview
Description
Mechanism of Action
Target of Action
t-Boc-Aminooxy-PEG1-azide is a PEG linker containing an azide group and Boc-protected aminoxy (NHO) group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These groups can react with the azide group of the compound via Click Chemistry .
Mode of Action
The azide group in this compound reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction designed for the efficient and specific conjugation of molecular entities . The Boc group in the compound can be deprotected under mild acidic conditions to free the amine .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of a stable triazole linkage with target molecules containing alkyne, BCN, or DBCO groups . This can lead to the modification of these target molecules, potentially altering their function or interaction with other molecules.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to free the amine . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content .
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Boc-Aminooxy-PEG1-azide can be synthesized through a series of chemical reactions involving the protection and functionalization of aminooxy and azide groups. The synthesis typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Introduction of the azide group: The azide group is introduced through nucleophilic substitution reactions, often using sodium azide as the reagent.
PEGylation: The polyethylene glycol (PEG) chain is attached to the protected aminooxy group through etherification or esterification reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-PEG1-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to free the aminooxy group.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst and is performed under mild conditions.
Deprotection: Boc group removal is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Major Products Formed
CuAAC Reaction: Forms 1,2,3-triazole-linked products.
SPAAC Reaction: Forms triazole-linked products without the need for a catalyst.
Deprotection: Yields free aminooxy-PEG1-azide.
Scientific Research Applications
t-Boc-Aminooxy-PEG1-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade target proteins via the ubiquitin-proteasome system.
Biology: Employed in bio-conjugation techniques to attach biomolecules, such as proteins and nucleic acids, to various surfaces or other biomolecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic tools and biosensors.
Comparison with Similar Compounds
Similar Compounds
Aminooxy-PEG1-azide: Lacks the Boc protection, making it more reactive but less stable.
Azido-PEG3-t-butyl ester: Contains a longer PEG chain and a t-butyl ester group, offering different solubility and reactivity properties.
Aminooxy-PEG3-azide: Features a longer PEG chain and lacks Boc protection, providing different reactivity and solubility characteristics.
Uniqueness
t-Boc-Aminooxy-PEG1-azide is unique due to its combination of a Boc-protected aminooxy group and an azide group, making it a versatile reagent for click chemistry and bio-conjugation applications. The PEG chain enhances its solubility and biocompatibility, making it suitable for various scientific research applications .
Biological Activity
t-Boc-Aminooxy-PEG1-azide is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, it facilitates the synthesis of targeted therapeutics by enabling the selective degradation of specific proteins within cells. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features:
- Molecular Formula: CHNO
- Molecular Weight: 246.26 g/mol
- CAS Number: 2100306-67-8
The compound consists of a tert-butoxycarbonyl (t-Boc) protecting group, an aminooxy functional group, and a PEG (polyethylene glycol) moiety, which enhances solubility and biocompatibility. The azide group allows for click chemistry reactions, particularly with alkyne-bearing compounds.
The biological activity of this compound is primarily attributed to its ability to facilitate bioconjugation reactions. This mechanism involves:
- Formation of Stable Linkages: The aminooxy group reacts with aldehydes or ketones to form oxime linkages, while the azide can engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC), creating stable triazole linkages with target biomolecules .
- Targeted Drug Delivery: By attaching therapeutic agents to specific proteins or peptides, this compound enhances the delivery and efficacy of drugs, particularly in cancer therapy where targeted degradation of oncogenic proteins is crucial .
Applications in Research and Medicine
This compound has diverse applications across various fields:
- Bioconjugation: It is extensively used to create conjugates for imaging and therapeutic purposes. For instance, it can be linked to antibodies or peptides for targeted delivery systems .
- PROTAC Development: As a PROTAC linker, it enables the design of molecules that can selectively degrade target proteins involved in disease processes, thereby offering a novel approach to cancer treatment .
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of this compound:
- Study on Drug Delivery Systems:
- Click Chemistry Applications:
- In Vivo Studies:
Comparative Analysis with Related Compounds
A comparison table illustrates how this compound relates to similar compounds:
Compound Name | Functional Group | Unique Feature |
---|---|---|
t-Boc-Aminooxy-PEG2-Alcohol | Alcohol | Contains an alcohol instead of an azide |
t-Boc-Aminooxy-PEG2-Amine | Amine | Features an amine group |
t-Boc-Aminooxy-PEG2-Carboxylic Acid | Carboxylic Acid | Allows for acid-base interactions |
These compounds share structural similarities but differ in their reactivity profiles and potential applications due to their distinct functional groups.
Properties
IUPAC Name |
tert-butyl N-[2-(2-azidoethoxy)ethoxy]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O4/c1-9(2,3)17-8(14)12-16-7-6-15-5-4-11-13-10/h4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVONOAOFYIVAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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